molecular formula C7H13F3N2O4S B2684281 N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid CAS No. 2309456-99-1

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid

Cat. No. B2684281
CAS RN: 2309456-99-1
M. Wt: 278.25
InChI Key: GZUCPTFMGNQPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2309456-99-1. It has a molecular weight of 278.25 . The IUPAC name for this compound is N-(azetidin-3-yl)ethanesulfonamide 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2S.C2HF3O2/c1-2-10(8,9)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of N-Aryl β-Amino Alcohols

Trifluoroacetic acid (TFA) is used in a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This reaction is promoted by TFA and results in the synthesis of medicinally important N-aryl β-amino alcohol derivatives. Additionally, the use of azetidines in this reaction affords N-aryl γ-amino alcohol derivatives, which are significant for their potential applications in pharmaceuticals (Roy, Baviskar, & Biju, 2015).

Biotransformation Studies

Research on perfluorooctanesulfonamide derivatives, which are structurally similar to N-(Azetidin-3-yl)ethanesulfonamide, has shown their biotransformation pathways in experimental animals. These studies help understand how these compounds degrade in the environment and contribute to the accumulation of perfluorooctane sulfonate (PFOS), a persistent environmental pollutant (Xu, Krenitsky, Seacat, Butenhoff, & Anders, 2004).

Synthesis of Azetidinones and β-Lactam Antibiotics

Azetidines, including N-(Azetidin-3-yl)ethanesulfonamide, serve as key intermediates in the synthesis of various azetidinones and β-lactam antibiotics. These compounds have significant applications due to their potent antibacterial properties. The synthesis involves various methods including ring-opening reactions and the use of catalysts like trifluoroacetic acid for promoting certain reactions (Woulfe & Miller, 1985).

Fluorochemical-Induced Mitochondrial Dysfunction Studies

Research on fluorochemicals related to perfluorooctanesulfonamide derivatives has revealed their impact on mitochondrial respiration and uncoupling effects. These studies are crucial for understanding the toxicological profiles of such compounds and their implications on human health and the environment (Starkov & Wallace, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . These codes represent specific hazards, but without more context, it’s difficult to provide a detailed explanation of what they mean.

properties

IUPAC Name

N-(azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.C2HF3O2/c1-2-10(8,9)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCPTFMGNQPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid

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